阿替卡因杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Articaine Impurity A is used extensively in scientific research for various applications:

Chemistry: It serves as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods used for articaine formulations.

Biology: The compound is used in biological studies to understand the metabolism and degradation pathways of articaine.

Medicine: It helps in the development and quality control of pharmaceutical formulations containing articaine.

作用机制

Target of Action

Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.

Pharmacokinetics

Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.

Result of Action

The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .

Action Environment

The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Articaine Impurity A involves the reaction of 4-methyl-3-nitrothiophene-2-carboxylic acid with propylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and reduction, to yield the final product .

Industrial Production Methods: Industrial production of Articaine Impurity A follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .

化学反应分析

Types of Reactions: Articaine Impurity A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene derivatives.

相似化合物的比较

Articaine: The parent compound, used as a local anesthetic.

Lidocaine: Another widely used local anesthetic with a similar mechanism of action.

Prilocaine: A local anesthetic with a similar structure and function.

Comparison: Articaine Impurity A is unique due to its specific structure, which includes a thiophene ring instead of a benzene ring found in other local anesthetics. This structural difference contributes to its distinct chemical properties and reactivity. Unlike lidocaine and prilocaine, articaine has an ester group that allows for faster metabolism and clearance from the body .

属性

CAS 编号 |

1712677-79-6 |

|---|---|

分子式 |

C12H18N2O3S |

分子量 |

270.35 g/mol |

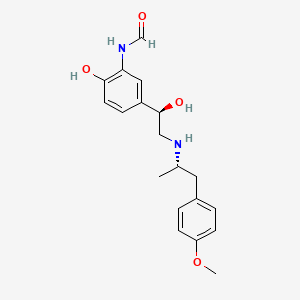

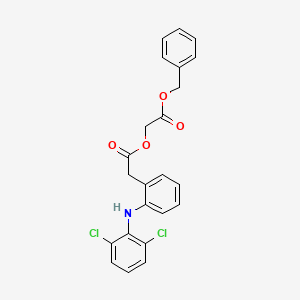

IUPAC 名称 |

methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15) |

InChI 键 |

DSGKAUAFDAOGME-UHFFFAOYSA-N |

规范 SMILES |

CCCNCC(=O)NC1=C(SC=C1C)C(=O)OC |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Acetamidoarticaine HCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。